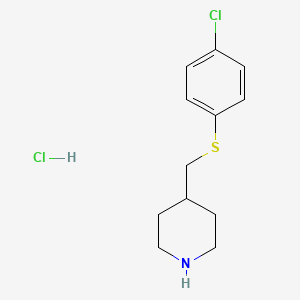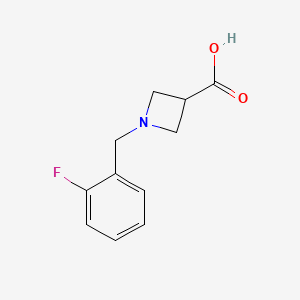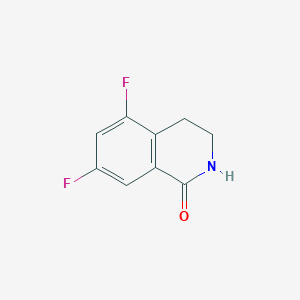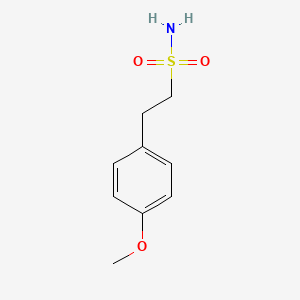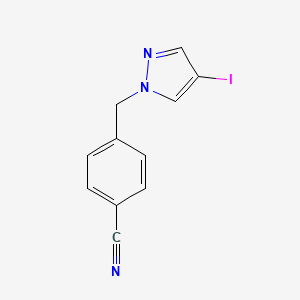
1-(Cinnolin-4-yl)piperidin-4-ol
描述
Synthesis Analysis
The synthesis of this compound involves an efficient route, resulting in excellent yields. Researchers have designed and synthesized a series of novel piperidin-4-ol derivatives, including 1-(Cinnolin-4-yl)piperidin-4-ol , with the primary goal of potential treatment for HIV . The synthetic pathway likely includes key steps such as cyclization, functional group modifications, and purification.
Molecular Structure Analysis
The molecular formula of This compound is C₁₃H₁₅N₃O , with a molecular weight of approximately 229.28 g/mol . The compound consists of a piperidine ring fused to a cinnoline moiety. The specific arrangement of atoms and functional groups within the molecule determines its biological activity and interactions.
安全和危害
作用机制
Target of Action
The primary target of 1-(Cinnolin-4-yl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The blockade of the CCR5 receptor by this compound prevents the entry of HIV-1 into cells . . Therefore, the compound affects the HIV-1 entry pathway and its downstream effects.
Result of Action
The result of the action of this compound is the prevention of HIV-1 infection. By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into cells . This can slow the progression to AIDS and improve the response to treatment .
生化分析
Biochemical Properties
1-(Cinnolin-4-yl)piperidin-4-ol plays a crucial role in biochemical reactions, particularly in its interaction with the chemokine receptor CCR5. This receptor is part of the seven transmembrane G-protein coupled receptor family and is essential for the entry of HIV-1 into cells . The compound acts as a CCR5 antagonist, inhibiting the receptor’s function and preventing HIV-1 from infecting cells. This interaction is primarily mediated through a strong salt-bridge interaction between the basic nitrogen atom in this compound and the CCR5 receptor .
Cellular Effects
This compound has been shown to influence various cellular processes. Its primary effect is on the inhibition of HIV-1 entry into cells by blocking the CCR5 receptor . This inhibition affects cell signaling pathways related to HIV-1 infection, thereby preventing the virus from replicating within the host cells. Additionally, the compound may impact gene expression and cellular metabolism by altering the signaling pathways associated with CCR5 .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the CCR5 receptor, where it acts as an antagonist. This binding prevents the receptor from interacting with HIV-1, thereby inhibiting the virus’s ability to enter and infect the host cells . The compound’s structure, which includes a basic nitrogen atom and lipophilic groups, facilitates its interaction with the receptor through a strong salt-bridge and hydrophobic interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability in various biochemical assays, maintaining its inhibitory activity against the CCR5 receptor . Long-term studies are necessary to fully understand its degradation and any potential long-term effects on cellular function. In vitro studies have demonstrated its sustained activity over extended periods, but further in vivo studies are required to confirm these findings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the CCR5 receptor without causing significant adverse effects . At higher doses, there may be potential toxic or adverse effects, which need to be carefully monitored in preclinical studies . Threshold effects have been observed, indicating that there is an optimal dosage range for its therapeutic application .
Metabolic Pathways
This compound is involved in metabolic pathways related to its interaction with the CCR5 receptor. The compound is metabolized by enzymes in the liver, which may affect its bioavailability and efficacy . Understanding the metabolic pathways and the enzymes involved is crucial for optimizing its therapeutic use and minimizing potential side effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues, which is essential for its efficacy as a CCR5 antagonist . The compound’s distribution profile needs to be thoroughly studied to ensure its optimal therapeutic application .
Subcellular Localization
The subcellular localization of this compound is primarily within the cell membrane, where it interacts with the CCR5 receptor . This localization is critical for its activity as an antagonist. Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, further influencing its function and efficacy .
属性
IUPAC Name |
1-cinnolin-4-ylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-10-5-7-16(8-6-10)13-9-14-15-12-4-2-1-3-11(12)13/h1-4,9-10,17H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTLNVBVTKNLJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CN=NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


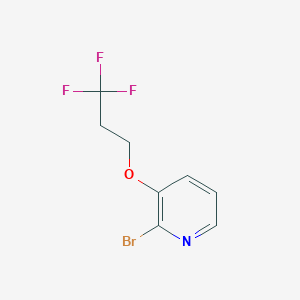
![Methyl({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B1455770.png)
![1-[(1,4-Diazepan-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1455771.png)
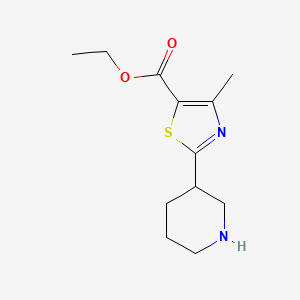
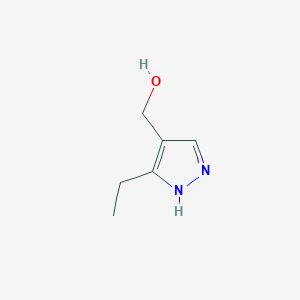
![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(2-furylmethyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1455775.png)
